methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate
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Overview
Description
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate is a naturally occurring compound with the molecular formula C23H26O10 It is a complex molecule that belongs to the class of diterpenoids, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired structure. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of reactions such as esterification, hydroxylation, and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and process optimization have made it possible to produce this compound in limited quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and gene expression .
Comparison with Similar Compounds
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate is structurally similar to other diterpenoids, such as lophotoxin and pukalide. it is unique in its specific arrangement of functional groups and rings, which contribute to its distinct biological activities . Similar compounds include:
Lophotoxin: Known for its neurotoxic effects and ability to bind to nicotinic acetylcholine receptors.
Pukalide: Exhibits antimicrobial and anti-inflammatory properties.
Properties
CAS No. |
134455-99-5 |
---|---|
Molecular Formula |
C23H26O10 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O10/c1-10-6-14(25)8-11(2)23(28)18(30-13(4)24)15(12(3)20(26)29-5)9-17(32-23)22-19(33-22)16(7-10)31-21(22)27/h6,8,15-19,28H,3,7,9H2,1-2,4-5H3/b10-6-,11-8-/t15-,16-,17+,18-,19-,22-,23+/m1/s1 |
InChI Key |
LLTUVULYEDWJJW-MPGZMISHSA-N |
Isomeric SMILES |
C/C/1=C/C(=O)/C=C(\[C@]2([C@@H]([C@H](C[C@H](O2)[C@]34[C@H](O3)[C@@H](C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)/C |
SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
Canonical SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
Origin of Product |
United States |
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